1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Beschreibung
1-(4-Methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a fused imidazo[4,5-b]quinoxaline core. The structure features a 4-methoxybenzyl group at position 1 and a p-toluenesulfonyl (tosyl) group at position 2. The dihydro (2,3-dihydro) moiety introduces partial saturation, reducing aromaticity compared to fully planar analogs. This structural modification may enhance solubility and alter biological interactions .
The tosyl group is commonly employed to stabilize intermediates or modulate electronic properties .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-17-7-13-20(14-8-17)32(29,30)28-16-27(15-18-9-11-19(31-2)12-10-18)23-24(28)26-22-6-4-3-5-21(22)25-23/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGQAKNGSIUANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Based on its structural similarity to other imidazole and quinoxaline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Other quinoxaline derivatives have been found to cause dna damage, suggesting that this compound may also interact with dna or associated proteins.
Biologische Aktivität
1-(4-Methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazoquinoxaline family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The chemical structure of 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can be represented as follows:
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the imidazoquinoxaline scaffold allows the compound to fit into active sites of enzymes or receptors, potentially inhibiting their activity or modulating their signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazoquinoxaline derivatives. For instance:
- In Vitro Studies : The compound has shown promising results in inhibiting cell growth in various cancer cell lines. In a study involving A375 melanoma cells, compounds structurally related to imidazoquinoxalines demonstrated significant cytotoxic effects at concentrations as low as 10 µM. The residual cellular activity was notably low for certain derivatives, indicating strong anticancer properties .
| Compound | Cell Line | IC50 (µM) | Residual Activity (%) |
|---|---|---|---|
| 1 | A375 | 2.9 | 6 |
| 2 | A375 | 11.3 | 11 |
| Reference | Doxorubicin | <0.5 | - |
Antimicrobial Activity
The antimicrobial properties of imidazoquinoxaline derivatives have also been investigated. Compounds similar to 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibited activity against both Gram-positive and Gram-negative bacteria. The dual action as both anticancer and antimicrobial agents makes these compounds particularly interesting for therapeutic applications .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. Studies have indicated that similar compounds can act as inhibitors for various enzymes involved in cancer progression and microbial resistance mechanisms. This inhibition may occur through competitive binding at the active sites of these enzymes.
Study on Anticancer Effects
In a comparative study examining the effects of various imidazoquinoxaline derivatives on cancer cell lines:
- Objective : To assess the cytotoxicity and mechanism of action.
- Methodology : Various derivatives were synthesized and tested against A375 melanoma cells.
- Findings : Certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .
Study on Antimicrobial Properties
Another research focused on the antimicrobial efficacy of imidazoquinoxaline derivatives:
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in substituent positions, aromaticity, and functional groups, leading to distinct physicochemical and biological properties:
Key Observations :
- Substituent Position : The para-methoxybenzyl group in the target compound likely increases lipophilicity compared to ortho-substituted analogs, influencing membrane permeability .
- Aromaticity: Fully aromatic analogs (e.g., PhIP) exhibit planar structures conducive to DNA intercalation, whereas the dihydro moiety in the target compound may reduce genotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
